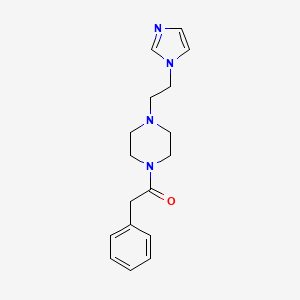

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with potential applications in various fields of research and industry. It contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Imidazole rings are common in biological systems and are found in many important compounds, including histidine and the B vitamins niacin and riboflavin .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involved the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction was performed by adding the reactants to a round bottom flask at room temperature, and the mixture was stirred for 2 hours. The crude product was then recrystallized in hot methanol, resulting in a yield of 75% .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been studied. For example, imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives closely related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone, aiming at exploring their biological activities. A study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds underwent in vitro antimicrobial studies, where several demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimycobacterial Activity

Further investigations into imidazole derivatives have identified potent scaffolds for antimycobacterial activity. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating piperazine linkers, revealed compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Notably, compounds bearing an electron-donating group on the benzene ring exhibited considerable activity, underscoring the therapeutic potential of these structures in combating tuberculosis (Lv et al., 2017).

Anti-HIV Potential

The quest for new non-nucleoside reverse transcriptase inhibitors for HIV treatment led to the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives. These new compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showcasing the potential of imidazole derivatives in developing novel antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer Investigations

Imidazole derivatives have also been explored for their anticancer properties. A study reported the synthesis and anticancer activity evaluation of new 4-nitroimidazole derivatives, with several compounds demonstrating potent anticancer effects against human cancer cell lines. This research highlights the imidazole scaffold's utility in developing new therapeutic agents for cancer treatment (Al-Soud et al., 2021).

Pharmaceutical Analysis Application

The versatility of imidazole derivatives extends to pharmaceutical analysis, as demonstrated by the development of a ketoconazole ion-selective electrode. This tool offers a novel approach for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, showcasing the broad utility of imidazole derivatives in analytical chemistry (Shamsipur & Jalali, 2000).

Eigenschaften

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXGYXNDPQLIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)

![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)